molecular formula C9H16N4 B12569657 Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Cat. No.: B12569657
M. Wt: 180.25 g/mol
InChI Key: ZPIHTKTZONUQFP-SECBINFHSA-N
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Description

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) (CAS: 278788-69-5) is a chiral piperazine derivative characterized by a methyl group at the 1-position and an imidazolylmethyl substituent at the 2-position in the (R)-configuration (). The stereochemistry at the 2-position may critically influence its biological interactions, as seen in other chiral piperazines like ketoconazole derivatives ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with piperazine derivatives. One common method includes the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with substituted piperazines in the presence of a base . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves multistep organic reactions, including Mannich reactions, which are crucial for developing biologically active compounds. For instance, a recent study synthesized a novel Mannich base containing an imidazole-piperazine derivative, demonstrating its potential as an antimicrobial agent .

Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial properties. A study synthesized several piperazine analogs with azole moieties and evaluated their activity against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, while showing resistance against Staphylococcus aureus .

Antimalarial Activity

Research has also focused on optimizing piperazine derivatives for antimalarial applications. A series of imidazolopiperazines were developed to enhance potency and metabolic stability. These compounds demonstrated improved efficacy in mouse models of malaria compared to existing treatments .

Therapeutic Applications

The therapeutic applications of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) are extensive:

Neurological Disorders

Piperazine derivatives have been explored for their potential in treating central nervous system disorders. They exhibit properties that may alleviate symptoms associated with conditions such as anxiety, depression, and schizophrenia by acting as tachykinin antagonists .

Inflammatory Diseases

These compounds have been identified as useful in managing inflammatory diseases such as rheumatoid arthritis and asthma. Their ability to antagonize tachykinins makes them candidates for reducing inflammation and associated pain .

Cancer Treatment

Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, certain compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating their role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A group of synthesized piperazine derivatives was tested for antimicrobial efficacy against multiple bacterial strains. Among the tested compounds, one derivative exhibited remarkable activity against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in infections caused by this pathogen .

Case Study 2: Antimalarial Optimization

In optimizing imidazolopiperazines for antimalarial use, researchers modified the core structure to enhance potency and stability. The optimized compounds demonstrated significantly improved efficacy in malaria-infected mice compared to traditional antimalarials .

Data Tables

Application Target Disease Activity Reference
AntimicrobialBacterial InfectionsEffective against Pseudomonas aeruginosa
AntifungalFungal InfectionsActive against Candida albicans
AntimalarialMalariaEnhanced efficacy in mouse models
Neurological DisordersAnxiety/DepressionPotential CNS effects
Anti-inflammatoryAsthma/Rheumatoid ArthritisTachykinin antagonism

Mechanism of Action

The mechanism of action of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole group can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s core structure consists of a piperazine ring with two substituents:

  • 1-Methyl group : Enhances lipophilicity and metabolic stability.
  • 2-(1H-Imidazol-1-ylmethyl) group : Introduces a heteroaromatic moiety capable of hydrogen bonding and π-π interactions.

Table 1: Structural Comparison of Piperazine-Imidazole Hybrids

Compound Name Substituents on Piperazine Stereochemistry Key Features
Target Compound (CAS 278788-69-5) 1-Methyl, 2-(imidazolylmethyl) (2R) Compact, chiral, imidazole for H-bonding
Ketoconazole () 1-Acetyl, 4-(dioxolane-linked dichlorophenyl) (2R,4S) Complex substituent with antifungal activity
Compound 9h () 4-Nitroimidazole, triazole-linked benzyl Not specified Nitro group for redox activity
Hydrolyzed Ketoconazole () 4-(Dioxolane-linked dichlorophenyl) (2R,4S) Anti-leishmanial activity
1-(Pyridin-2-yl)piperazine () 4-(Pyridin-2-yl) N/A Aromatic pyridine for receptor binding

Pharmacological and Functional Differences

  • Receptor Affinity : The target compound’s imidazole group may target σ2 receptors (TMEM97), similar to PB28 analogs, which use benzimidazolone or cyclohexyl groups for σ2R selectivity (). However, the absence of extended aromatic systems (e.g., dioxolane in ketoconazole) likely reduces σ1R cross-reactivity.
  • Antimicrobial Activity : Ketoconazole derivatives () exhibit antifungal and anti-leishmanial activity due to their dioxolane and dichlorophenyl groups, which are absent in the target compound. The simpler structure of the target compound may favor different pharmacokinetic profiles, such as improved solubility.
  • Stereochemical Impact : The (2R) configuration in the target compound contrasts with (2R,4S) in ketoconazole. Chirality in piperazines often dictates binding to enzymes like cytochrome P450 (e.g., CYP3A4 inhibition by ketoconazole) ().

Pharmacological Potential

  • Ketoconazole: Broad-spectrum antifungal agent targeting lanosterol 14α-demethylase ().
  • Nitroimidazole-Piperazines () : Antimicrobial activity via nitro group reduction and radical formation.

Structure-Activity Relationships (SAR)

  • Imidazole vs. Benzimidazolone : Imidazole in the target compound may reduce σ2R affinity compared to benzimidazolone in PB28 analogs but improve metabolic stability ().
  • Chiral Centers : The (2R) configuration in the target compound may enhance selectivity for chiral targets, as seen in (2R,4S)-ketoconazole’s CYP3A4 inhibition ().

Biological Activity

Piperazine derivatives, particularly those containing imidazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a notable example, exhibiting potential in various therapeutic applications including antimalarial, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to present a comprehensive overview of its biological activity.

Structure and Synthesis

The compound features a piperazine ring substituted with an imidazole group. This structural configuration is crucial for its biological activity, as both the piperazine and imidazole rings are known to enhance solubility and bioavailability.

Synthesis Methods

The synthesis of this compound often involves:

  • Mannich Reaction : A common method for developing piperazine derivatives that exhibit various biological activities, including antimicrobial and anticancer properties .
  • Modification of Existing Compounds : Optimization studies have shown that altering substituents on the piperazine ring can significantly enhance potency against specific pathogens .

1. Antimalarial Activity

Research has indicated that imidazolopiperazines demonstrate strong antimalarial properties. For instance:

  • A study optimized a series of imidazolopiperazines, leading to compounds with improved potency against Plasmodium falciparum strains. The most effective analogues exhibited EC50 values in the low nanomolar range (e.g., 5 nM) against resistant strains .
  • Table 1 summarizes the structure-activity relationship (SAR) of various analogues:
CompoundR1R2R3EC50 (3D7, nM)EC50 (W2, nM)
31HH4-MePh161 ± 13178 ± 12
34Me=O3Cl,4F-Ph36 ± 265 ± 3
35MeH4-MePh13 ± 213 ± 1

2. Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial effects:

  • In vitro studies demonstrated that certain substituted piperazines exhibited significant antibacterial and antifungal activities against various pathogens. For example, compounds derived from imidazole-piperazine combinations were tested against Candida albicans and Staphylococcus aureus with varying degrees of success .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • A comparative study on the photodynamic activity of piperazine and imidazole derivatives revealed enhanced efficacy against A549 lung cancer cells when combined with photosensitizers .

Case Study: Antimalarial Efficacy

In a study published in Nature Communications, a series of optimized imidazolopiperazines were tested in vivo using malaria mouse models. The results indicated that these compounds not only reduced parasitemia significantly but also had favorable pharmacokinetic profiles, suggesting their potential as new antimalarial agents .

Case Study: Antimicrobial Screening

A recent investigation into the antimicrobial activity of substituted piperazinomethylimidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

Q & A

Basic Research Questions

Q. What are the key methodological challenges in synthesizing (2R)-configured piperazine derivatives with imidazole substituents?

  • Answer : Stereoselective synthesis requires careful selection of chiral catalysts or auxiliaries. For example, the Mannich reaction (a common method for imidazole-piperazine hybrids) can be optimized using asymmetric catalysis to favor the (2R) configuration. Reaction conditions (e.g., solvent polarity, temperature) must be controlled to minimize racemization during piperazine ring formation . Purification via chiral chromatography or crystallization may be necessary to isolate the desired enantiomer .

Q. How can researchers confirm the stereochemical purity of the (2R) configuration in this compound?

  • Answer : Use a combination of chiral HPLC (to resolve enantiomers) and circular dichroism (CD) spectroscopy. X-ray crystallography is definitive for absolute configuration determination. Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR identifies substitution patterns (e.g., imidazole methylene linkage). IR spectroscopy verifies functional groups (e.g., C-N stretches in piperazine). Thermal gravimetric analysis (TGA) assesses stability under heating .

Advanced Research Questions

Q. How does the (2R) stereochemistry influence biological activity compared to its (2S) counterpart?

  • Answer : The (2R) configuration may enhance binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies using enantiopure samples are essential. For example, in antimicrobial assays, the (2R) form could exhibit higher potency due to optimized hydrogen bonding with microbial proteins .

Q. What experimental strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Answer : Investigate metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation in vivo. Use LC-MS to detect metabolites that may interfere with activity. Adjust formulation (e.g., liposomal encapsulation) to improve bioavailability .

Q. What are the dominant photodegradation pathways under UV exposure, and how can they be mitigated?

  • Answer : Photolysis studies under controlled UV light reveal cleavage of the imidazole-piperazine bond or oxidation of the methyl group. Stabilization strategies include adding antioxidants (e.g., ascorbic acid) or using light-protective packaging. LC-MS identifies degradation products, guiding structure-activity relationship (SAR) adjustments .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock) model interactions with target proteins (e.g., CYP450 enzymes), highlighting potential metabolic hotspots .

Q. What methodologies improve aqueous solubility without compromising activity?

  • Answer : Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) enhance solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) on the piperazine ring, balance hydrophilicity while maintaining imidazole’s pharmacophore .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic asymmetric synthesis reduces waste, and microwave-assisted reactions improve yield/energy efficiency .

Q. What are the best practices for designing SAR studies on analogs with modified imidazole substituents?

  • Answer : Systematically vary substituents (e.g., halogens, methyl groups) on the imidazole ring and evaluate changes in bioactivity. Use QSAR models to correlate electronic/steric parameters (Hammett constants, logP) with efficacy. High-throughput screening accelerates SAR validation .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine

InChI

InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1

InChI Key

ZPIHTKTZONUQFP-SECBINFHSA-N

Isomeric SMILES

CN1CCNC[C@@H]1CN2C=CN=C2

Canonical SMILES

CN1CCNCC1CN2C=CN=C2

Origin of Product

United States

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